molecular formula C24H16O4 B2633386 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate CAS No. 331460-48-1

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate

Cat. No.: B2633386
CAS No.: 331460-48-1
M. Wt: 368.388
InChI Key: WYCHIMMNWFTCMX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is a synthetic chemical compound of significant interest in advanced materials and pharmaceutical research. Its molecular structure incorporates a naphthyl ketone group linked via a propenyl bridge to a phenyl furoate ester. This specific architecture, particularly the furoate ester moiety, is often associated with enhanced binding affinity to biological targets and increased lipophilicity, which can improve skin permeation and local bioavailability for topical applications while minimizing systemic absorption . The extended conjugated system, featuring the (E)-configured propenyl bridge, suggests potential applications in the development of organic electronic materials or as a fluorescent probe. Researchers are exploring its utility as a key intermediate in the synthesis of more complex molecules and as a candidate for evaluating biological activity in various assay systems. This product is provided for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)28-24(26)23-6-3-15-27-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCHIMMNWFTCMX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate typically involves the condensation of 2-naphthaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then esterified with furoic acid under acidic conditions to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Acid: Sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares functional groups with several pharmacologically relevant molecules. Key comparisons include:

2.1 Diloxanide Furoate
  • Structure : 4-(N-Methyl-2,2-dichloroacetamido)phenyl 2-furoate .
  • Comparison: Substituent Differences: Diloxanide features a dichloroacetamido group instead of the naphthyl-propenyl system. Physicochemical Properties: The dichloroacetamido group increases polarity and hydrogen-bonding capacity compared to the hydrophobic naphthyl group, likely reducing logP (lipophilicity) in Diloxanide. Bioactivity: Diloxanide is an antiparasitic agent targeting intestinal amoebiasis, whereas the naphthyl-propenyl moiety in the target compound may favor different biological targets, such as kinases or GPCRs, due to its bulky aromatic system .
2.2 Furan-Pyrrole Heterocyclic Compound ()
  • Structure: A complex furan-pyrrole derivative with multiple conjugated systems: 2-[(2E)-5-(furan-2-yl)-4-[(1E)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]propanoic acid .
  • In contrast, the target compound’s single naphthyl and furoate groups offer simpler π-stacking interactions. Solubility: The carboxylic acid group in the heterocyclic compound improves water solubility, whereas the target compound’s ester and naphthyl groups may limit aqueous solubility. Applications: The heterocyclic compound’s conjugated system suits optoelectronic materials, while the target compound’s enone-naphthyl system could serve as a photoactive or bioactive scaffold .

Data Table: Key Properties

Property 4-[(E)-3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-Furoate Diloxanide Furoate Furan-Pyrrole Heterocycle ()
Molecular Weight (g/mol) ~400 (estimated) 328.18 ~500 (estimated)
logP (Predicted) ~4.5 (highly hydrophobic) ~2.8 (moderate polarity) ~3.0 (acid group reduces logP)
Key Functional Groups 2-Furoate, enone, naphthyl 2-Furoate, dichloroacetamido Furan, pyrrole, carboxylic acid
Potential Applications Bioactive/photochemical agents Antiparasitic Optoelectronics, sensors

Research Findings

  • Stability: The enone system in the target compound may undergo Michael addition reactions, whereas Diloxanide’s dichloroacetamido group is prone to hydrolysis .
  • Pharmacokinetics : The naphthyl group likely enhances membrane permeability compared to Diloxanide’s polar substituents, but may reduce metabolic clearance rates.
  • Synthetic Complexity : The heterocyclic compound () requires multi-step synthesis due to its fused rings, while the target compound can be synthesized via straightforward esterification and Claisen-Schmidt condensation .

Notes

  • Contradictions : highlights dichloroacetamido groups in pharmaceuticals, but the target compound’s naphthyl group suggests divergent therapeutic pathways.
  • Limitations : Specific experimental data (e.g., melting points, IC50 values) are unavailable in the provided evidence; comparisons rely on structural inference.

This analysis underscores the importance of substituent-driven design in tuning physicochemical and biological properties. Further studies on synthesis, stability, and bioactivity are warranted to validate these hypotheses.

Biological Activity

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a naphthyl moiety and a furoate ester, suggests diverse interactions with biological systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H16O4
  • Molecular Weight : 368.38 g/mol
  • CAS Number : 331460-48-1

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Intermediate : The reaction between 2-naphthaldehyde and 4-hydroxybenzaldehyde in the presence of a base (e.g., sodium hydroxide) forms an intermediate chalcone.
  • Esterification : The intermediate is then esterified with furoic acid under acidic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Studies have shown that derivatives of compounds similar to this compound possess anticancer properties. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways:

  • Cholinesterases : It has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 to 24.3 µM .
  • Cyclooxygenase and Lipoxygenase : The compound has also been evaluated for its inhibitory action against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are crucial in inflammatory processes .

The biological effects of this compound are likely mediated through:

  • Enzyme Binding : The compound's structural features enable it to fit into the active sites of enzymes, inhibiting their activity or altering their function.
  • Molecular Interactions : Studies suggest that hydrogen bonding and hydrophobic interactions play a role in the binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on furochromone derivatives showed that modifications in substituents significantly affected their inhibitory activity against AChE and COX enzymes, indicating structure-activity relationships .
CompoundAChE IC50 (µM)BChE IC50 (µM)COX-2 Inhibition
Compound A10.47.7Moderate
Compound B15.630.1Low
Compound C24.315.6High

Q & A

Q. What are the key synthetic pathways for 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Esterification : Coupling 2-furoic acid with a phenolic intermediate via Steglich esterification (DCC/DMAP catalysis) or Mitsunobu reaction (triphenylphosphine/DIAD) to form the 2-furoate ester moiety .
  • Cross-coupling : Introducing the (E)-3-(2-naphthyl)-3-oxo-1-propenyl group via Heck or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control of the α,β-unsaturated ketone .

Q. Optimization Factors :

  • Temperature (80–120°C for Heck reactions), solvent polarity (DMF or THF), and catalyst loading (Pd(OAc)₂ or PdCl₂(PPh₃)₂).
  • Monitoring by TLC or HPLC to minimize side products like Z-isomers or over-oxidation .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemp. (°C)Yield (%)
EsterificationDCC/DMAPCH₂Cl₂2575–85
Cross-couplingPd(OAc)₂, PPh₃DMF10060–70

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Diagnostic signals include the trans-vinyl proton (δ 6.8–7.2 ppm, J = 16 Hz) and naphthyl aromatic protons (δ 7.4–8.3 ppm) .
    • ¹³C NMR : Carbonyl groups (2-furoate C=O at ~160 ppm; α,β-unsaturated ketone C=O at ~190 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS for purity assessment (expected [M+H]⁺ ~429 m/z) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, predicting charge-transfer interactions (e.g., for photochemical studies) .
    • Electrostatic potential maps identify nucleophilic/electrophilic sites for derivatization (e.g., at the ketone or furoate oxygen) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation behavior .

Q. Table 2: Calculated HOMO-LUMO Energies

MethodHOMO (eV)LUMO (eV)Gap (eV)
B3LYP/6-31G(d)-5.8-1.93.9

Q. How are crystallographic data contradictions resolved for α,β-unsaturated ketone derivatives?

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Use SHELXL for refinement, addressing disorder in the naphthyl group or furoate ring .
    • Validate against Hirshfeld surfaces to resolve packing ambiguities (e.g., π-π stacking vs. van der Waals interactions) .
  • Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Example : A 2021 study resolved torsional disorder in the propenyl chain by refining anisotropic displacement parameters and applying restraints to C-C bond lengths .

Q. What strategies mitigate challenges in studying structure-activity relationships (SAR) for this compound?

  • Derivatization : Synthesize analogs with modified naphthyl (e.g., halogenated) or furoate (e.g., methyl ester) groups to assess bioactivity changes .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) .
  • Data Normalization : Control for batch effects in biological assays (e.g., cytotoxicity) using reference compounds like doxorubicin .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological studies?

  • Degradation Pathways :
    • Hydrolysis of the ester group in aqueous buffers (pH >7), monitored by HPLC .
    • Photoisomerization of the E-propenyl group under UV light, mitigated by amber vials .
  • Stability Protocols : Use lyophilization for long-term storage and DMSO stock solutions (≤1 mM) to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.